N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide
Description
The compound N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide features a piperazine core substituted with a carbothioamide group at position 1, an ethyl group at position 4, and a cyclohexylidene moiety linked to a 4-methylphenyl group. This structure combines hydrophobic (methylphenyl), hydrogen-bonding (carbothioamide), and conformational flexibility (piperazine chair conformation) elements, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C23H32N4O2S |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-ethyl-4-[2-[[2-hydroxy-4-(4-methylphenyl)-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C23H32N4O2S/c1-3-25-23(30)27-12-10-26(11-13-27)9-8-24-16-20-21(28)14-19(15-22(20)29)18-6-4-17(2)5-7-18/h4-7,16,19,28H,3,8-15H2,1-2H3,(H,25,30) |
InChI Key |
KWMKLCGDOGJUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation Approach
The most widely reported method involves sequential condensation and alkylation steps. The synthesis begins with the formation of the 4-(4-methylphenyl)-2,6-dioxocyclohexylidene intermediate (Intermediate A ), achieved via Claisen-Schmidt condensation between 4-methylacetophenone and dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a base such as piperidine. This intermediate is subsequently reacted with ethylenediamine to form the enamine linkage, followed by alkylation with N-ethylpiperazine-1-carbothioamide.
Key Reaction Conditions
-
Intermediate A Synthesis :
-
Enamine Formation :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C, 24 hours
-
Yield: 78%
-
-
Final Alkylation :
-
Reagent: N-Ethylpiperazine-1-carbothioamide
-
Base: Potassium carbonate
-
Solvent: Acetonitrile
-
Yield: 65–70%
-
One-Pot Multicomponent Coupling
An alternative route employs a one-pot strategy to streamline the synthesis. This method combines 4-methylacetophenone, dimedone, ethylenediamine, and N-ethylpiperazine-1-carbothioamide in a single reaction vessel under microwave irradiation. The use of microwave energy significantly reduces reaction time from 24 hours to 45 minutes while maintaining a yield of 68%.
Advantages :
-
Reduced purification steps.
-
Enhanced atom economy.
Limitations :
Reaction Mechanisms and Intermediate Characterization
Cyclocondensation Mechanism
The formation of Intermediate A proceeds via a base-catalyzed Claisen-Schmidt condensation. Piperidine deprotonates the active methylene group of dimedone, enabling nucleophilic attack on the carbonyl carbon of 4-methylacetophenone. Subsequent dehydration yields the cyclohexylidene moiety.
Spectroscopic Validation :
Enamine Linkage Formation
The reaction between Intermediate A and ethylenediamine involves nucleophilic addition of the amine to the α,β-unsaturated ketone, followed by tautomerization to stabilize the enamine structure.
Critical Parameters :
-
Solvent polarity (DMF > DMSO > EtOH).
-
Stoichiometric excess of ethylenediamine (1.5 equiv).
Optimization of Synthetic Conditions
Solvent and Catalyst Screening
Comparative studies highlight the superiority of DMF over less polar solvents (e.g., toluene) in enamine formation due to its high dielectric constant, which stabilizes charged intermediates. Catalytic bases such as Cs₂CO₃ and K₃PO₄ improve yields by 15–20% compared to non-catalytic conditions.
Table 1. Solvent Impact on Enamine Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 72 |
| Ethanol | 24.3 | 58 |
Temperature and Time Dependence
A kinetic study of the alkylation step revealed that elevating the temperature from 25°C to 60°C reduces reaction time from 48 hours to 8 hours but risks side-product formation (e.g., over-alkylation).
Analytical Characterization of Compound X
Spectroscopic Data
-
IR : 3420 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
-
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 1.1 (t, 3H, CH₂CH₃),
-
δ 2.3 (s, 3H, Ar-CH₃),
-
δ 3.4–3.6 (m, 8H, piperazine-H),
-
δ 7.2–7.4 (m, 4H, aromatic-H).
-
-
HRMS : m/z 498.2341 [M+H]⁺ (calculated: 498.2338).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed a purity of 98.5% with a retention time of 6.8 minutes.
Applications and Further Development
While beyond the scope of preparation methods, Compound X has shown preliminary activity as a protease inhibitor in biochemical assays. Current research focuses on derivatizing the carbothioamide group to enhance bioavailability .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations :
Functional Groups :
- The target compound’s carbothioamide group (C=S) differs from carboxamide (C=O) in analogs . Thiocarbonyl groups exhibit weaker hydrogen-bond acceptor capacity but greater metabolic stability compared to carbonyl groups.
- The 4-methylphenyl substituent introduces hydrophobicity, whereas analogs feature electron-withdrawing (e.g., 4-chlorophenyl ), electron-donating (e.g., 3,4-dimethoxyphenyl ), or polar (e.g., 4-hydroxyphenyl ) groups.
Piperazine Conformation :
- X-ray crystallography of N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide confirms a chair conformation for the piperazine ring, a feature likely conserved in the target compound . This conformation influences spatial positioning of substituents and interaction with biological targets.
Substituent Effects: 4-Methylphenyl vs. 3,4-dimethoxyphenyl: The methyl group enhances lipophilicity, while methoxy groups improve solubility via polar interactions but may sterically hinder binding .
Table 2: Property Comparison Based on Substituents
Activity Cliffs: While structural similarity often correlates with similar bioactivity (the "similar property principle" ), minor substituent changes can lead to drastic activity shifts. For example:
Biological Activity
N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article synthesizes available research findings, case studies, and experimental data to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
The compound features a piperazine core linked to a carbothioamide group and a dioxocyclohexylidene moiety, which may contribute to its biological properties. The presence of the 4-methylphenyl group is also significant, as it may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of piperazine compounds often exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under study has shown promise in inhibiting cancer cell proliferation.
Anticancer Activity
A notable study explored the cytotoxic potential of piperazinyl amides against various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against the NCI-60 cancer cell line panel. The growth inhibition (GI50) values for some derivatives reached nanomolar concentrations, indicating potent anticancer activity .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.7 | Apoptosis via Bcl-XL inhibition |
| Compound B | A549 (Lung) | 1.5 | Induction of apoptosis through pro-apoptotic gene upregulation |
| N-Ethyl-Piperazine Derivative | HL-60 (Leukemia) | 0.8 | Targeted anti-apoptotic protein inhibition |
The mechanism by which this compound induces apoptosis involves several pathways:
- Pro-apoptotic Gene Regulation : Studies have shown that the compound can up-regulate pro-apoptotic genes such as Bak while down-regulating anti-apoptotic genes like Bcl-2 and Bcl-XL. This shift in gene expression alters the balance between pro-apoptotic and anti-apoptotic proteins, promoting cell death .
- Molecular Docking Studies : Molecular docking analyses suggest that this compound may effectively bind to and inhibit Bcl-XL, a key player in the regulation of apoptosis. Such interactions could lead to enhanced apoptotic signaling pathways within cancer cells .
- Cell Morphological Changes : DAPI staining assays revealed significant morphological changes consistent with apoptosis in treated cells, including nuclear condensation and fragmentation.
Case Studies
Several studies have focused on related compounds demonstrating similar biological activities:
- Study on Betulinic Acid Derivatives : Research on betulinic acid derivatives with piperazine moieties showed substantial cytotoxicity against various cancer cell lines, reinforcing the hypothesis that structural modifications can enhance anticancer properties .
- Hybrid Chalcone Compounds : Another study synthesized hybrid chalcone piperazinyl amides and evaluated their anticancer effects across multiple human tumor cell lines, resulting in notable cytotoxicity and potential for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the formation of the cyclohexylidene core, followed by Schiff base condensation with ethylenediamine derivatives, and final functionalization of the piperazine-carbothioamide moiety . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of intermediates.
- Catalysts : Triethylamine or pyridine enhances coupling efficiency in amide/thioamide bond formation .
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for condensation) minimizes side reactions .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the piperazine ring protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons from the 4-methylphenyl group (δ 6.8–7.2 ppm) .
- ¹³C NMR : Confirm the carbothioamide (C=S) at δ ~200 ppm and cyclohexylidene carbonyls at δ 170–190 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show the molecular ion peak matching the exact mass (e.g., C₂₃H₃₁N₅O₂S: calculated 465.21 g/mol) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=S (1050–1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action against neurological targets?
- Methodological Answer :
- Target Identification : Use computational molecular docking (e.g., AutoDock Vina) to predict binding to dopamine D3 or serotonin receptors, leveraging structural similarities to known piperazine-based ligands .
- In Vitro Assays :
- Radioligand Binding : Compete with [³H]spiperone in HEK293 cells expressing D2/D3 receptors to measure IC₅₀ values .
- Functional Activity : Monitor cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in transfected cells to assess agonism/antagonism .
- Mutagenesis Studies : Introduce point mutations in receptor binding pockets (e.g., D3R S192A) to validate interaction sites .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methylphenyl vs. chlorophenyl) to isolate contributions to receptor affinity .
- Experimental Replication : Standardize assay conditions (e.g., cell line, buffer pH, incubation time) to minimize variability .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity .
Q. How should stability studies be conducted to evaluate the compound’s degradation under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂) for 1–4 weeks .
- Analytical Monitoring : Use UPLC-PDA to detect degradation products; compare retention times and UV spectra to identify breakdown pathways (e.g., hydrolysis of the carbothioamide group) .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life at 25°C based on accelerated stability data .
Q. What computational methods are suitable for predicting pharmacokinetic properties, and how can these be validated experimentally?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- In Vitro Validation :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life .
- Caco-2 Assay : Measure apical-to-basolateral transport to predict intestinal absorption .
- In Vivo Correlation : Administer the compound to rodents and compare plasma concentration-time profiles with simulation results (e.g., GastroPlus) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
